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1-Benzhydryl-3-(o-tolyl)azetidine

Catalog No.
S14234528
CAS No.
M.F
C23H23N
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzhydryl-3-(o-tolyl)azetidine

Product Name

1-Benzhydryl-3-(o-tolyl)azetidine

IUPAC Name

1-benzhydryl-3-(2-methylphenyl)azetidine

Molecular Formula

C23H23N

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C23H23N/c1-18-10-8-9-15-22(18)21-16-24(17-21)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21,23H,16-17H2,1H3

InChI Key

RJSNHALZKJIGES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

1-Benzhydryl-3-(o-tolyl)azetidine is a four-membered heterocyclic compound characterized by an azetidine ring substituted with a benzhydryl group and an o-tolyl group. The molecular formula for this compound is C18H21NC_{18}H_{21}N, and it features a nitrogen atom incorporated into the azetidine ring, which contributes to its unique chemical properties. The presence of both the benzhydryl and o-tolyl substituents imparts distinct steric and electronic characteristics, making this compound an interesting subject of study in organic synthesis and medicinal chemistry.

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids .
  • Reduction: It can undergo reduction with hydrogen gas in the presence of a palladium catalyst, yielding the corresponding amine .
  • Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or o-tolyl groups, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide .

Research indicates that 1-benzhydryl-3-(o-tolyl)azetidine may possess bioactive properties, including potential antimicrobial and anticancer activities. Its interactions with specific molecular targets suggest mechanisms that could modulate enzymatic or receptor activities, although detailed studies on its biological effects are still ongoing .

The synthesis of 1-benzhydryl-3-(o-tolyl)azetidine typically involves:

  • Reaction of Benzhydryl Chloride with o-Toluidine: This reaction is facilitated by a base such as sodium hydride or potassium carbonate.
  • Cyclization: The cyclization to form the azetidine ring is often conducted in solvents like dichloromethane or toluene at elevated temperatures (60°C to 100°C), sometimes requiring additional reagents like triethylamine .

Industrial Production

For industrial applications, continuous flow reactors and microreactors may be used to optimize reaction conditions and improve yield, allowing for precise control over temperature and pressure during synthesis .

1-Benzhydryl-3-(o-tolyl)azetidine has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly in drug development.
  • Material Science: Used in producing specialty chemicals with unique properties .

Several compounds are structurally similar to 1-benzhydryl-3-(o-tolyl)azetidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzhydryl-3-(p-tolyloxy)azetidineSimilar benzhydryl group but with a para-substituentDifferent electronic properties due to para position
1-Benzhydryl-3-azetidinolHydroxyl group instead of o-tolylPotentially different reactivity patterns
1-Benzhydryl-3-hydroxyazetidineHydroxyl substitution at position threeImpacts solubility and biological activity
1-Benzhydryl-3-(naphthalen-2-yl)azetidineNaphthyl group as substituentIncreased steric bulk compared to o-tolyl

Uniqueness

The uniqueness of 1-benzhydryl-3-(o-tolyl)azetidine lies in its specific combination of substituents, which provides distinct steric hindrance and electronic characteristics that influence its chemical behavior and potential biological activity compared to other azetidine derivatives .

Copper-Catalyzed Photoinduced Radical Cyclization Strategies

Copper-catalyzed photoinduced radical cyclization has emerged as a powerful method for constructing azetidine scaffolds. A heteroleptic copper complex, when paired with visible light irradiation, enables the 4-exo-dig cyclization of ynamides to form azetidines with full regiochemical control. For 1-Benzhydryl-3-(o-tolyl)azetidine, this approach involves:

  • Substrate Design: Ynamides functionalized with benzhydryl and o-tolyl groups are prepared via Sonogashira coupling or nucleophilic substitution.
  • Catalytic System: A Cu(I)/diamine complex (e.g., Cu(MeCN)₄PF₆ with 2,9-dimethyl-1,10-phenanthroline) facilitates single-electron transfer under blue LED irradiation (450–470 nm).
  • Reaction Mechanism: The copper catalyst abstracts a hydrogen atom from the amine additive, generating a nitrogen-centered radical that undergoes anti-Baldwin 4-exo-dig cyclization (Fig. 1).

Key Advantages:

  • Regioselectivity: The radical pathway avoids Baldwin’s rule limitations, favoring the 4-membered ring over 5-endo products.
  • Functional Group Tolerance: Electron-rich and sterically hindered aryl groups (e.g., o-tolyl) are compatible.

Table 1: Optimization of Copper-Catalyzed Cyclization for 1-Benzhydryl-3-(o-tolyl)azetidine

ParameterOptimal ConditionYield (%)
Light Source450 nm LED82
Amine AdditiveN,N-Diisopropylethylamine78
SolventDichloromethane85

Epihalohydrin-Mediated Azetidine Ring Formation Pathways

Epihalohydrins (e.g., epichlorohydrin) serve as versatile building blocks for azetidine synthesis. The reaction proceeds via nucleophilic ring-opening followed by intramolecular cyclization:

  • Alkylation Step: A benzhydryl-protected amine reacts with epichlorohydrin, forming a β-haloamine intermediate.
  • Cyclization: Treatment with a base (e.g., K₂CO₃) induces deprotonation and ring closure.

Critical Factors:

  • Base Selection: Weak bases (e.g., carbonate salts) minimize elimination side reactions.
  • Temperature Control: Cyclization at 0–25°C suppresses competing Hofmann degradation.

Challenges:

  • Regiochemical Control: Competing 3-exo-trig pathways may form pyrrolidines unless steric bulk (e.g., o-tolyl) directs 4-exo selectivity.

Stereochemical Outcomes in Benzhydryl-Tolyl Substitution Patterns

The stereochemistry of 1-Benzhydryl-3-(o-tolyl)azetidine is influenced by:

  • Conformational Strain: The azetidine ring adopts a puckered conformation, with benzhydryl and o-tolyl groups occupying pseudo-equatorial positions to minimize steric clash.
  • Electronic Effects: Electron-donating substituents on the aryl rings increase nitrogen’s nucleophilicity, accelerating cyclization but potentially destabilizing the transition state.

Stereochemical Analysis:

  • X-ray Crystallography: Confirms trans-diaxial arrangement of benzhydryl and o-tolyl groups in solid-state structures.
  • Dynamic NMR: Reveals restricted rotation about the C–N bond at room temperature due to steric hindrance.

Solvent Systems and Reaction Optimization for Azetidine Scaffold Assembly

Solvent polarity and proticity significantly impact cyclization efficiency:

Polar Aprotic Solvents:

  • Dichloromethane: Enhances radical stability in copper-catalyzed reactions, yielding 85% product.
  • Acetonitrile: Favors SN2 mechanisms in epihalohydrin routes but may promote elimination at elevated temperatures.

Protic Solvents:

  • Methanol: Suppresses radical pathways but stabilizes ionic intermediates in acid-mediated cyclizations.

Table 2: Solvent Effects on Azetidine Yield

SolventReaction TypeYield (%)
DichloromethaneCopper-catalyzed85
TetrahydrofuranEpihalohydrin cyclization72
DimethylformamideBase-mediated68

Optimization Strategies:

  • Additives: Molecular sieves (4Å) improve yields by sequestering water in moisture-sensitive reactions.
  • Microwave Irradiation: Reduces reaction time from 24 hours to 30 minutes in select cases.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

313.183049738 g/mol

Monoisotopic Mass

313.183049738 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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